6-Chlorochrysene
Overview
Description
6-Chlorochrysene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C18H11Cl. It is a derivative of chrysene, where one hydrogen atom is substituted by a chlorine atom. Chlorinated polycyclic aromatic hydrocarbons are known for their persistence in the environment and potential health hazards, including carcinogenicity .
Preparation Methods
6-Chlorochrysene can be synthesized through various methods, including the chlorination of chrysene. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom .
Industrial production methods often involve the chlorination of polycyclic aromatic hydrocarbons derived from coal tar or petroleum sources. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired chlorinated product .
Chemical Reactions Analysis
6-Chlorochrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated quinones, while reduction can produce hydro derivatives .
Scientific Research Applications
6-Chlorochrysene has several scientific research applications, including:
Environmental Studies: It is used as a marker for studying the distribution and behavior of chlorinated polycyclic aromatic hydrocarbons in the environment.
Toxicology: Due to its potential carcinogenicity, this compound is studied for its toxicological effects on living organisms.
Analytical Chemistry: It serves as a standard compound in analytical methods for detecting and quantifying chlorinated polycyclic aromatic hydrocarbons in various matrices.
Mechanism of Action
The mechanism of action of 6-chlorochrysene involves its interaction with cellular components, leading to toxic effects. It has a high affinity for the aryl hydrocarbon receptor (AhR), which mediates its biological effects. Upon binding to AhR, this compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the formation of reactive metabolites that cause DNA damage and contribute to carcinogenesis .
Comparison with Similar Compounds
6-Chlorochrysene is part of a broader group of chlorinated polycyclic aromatic hydrocarbons, which include compounds such as:
- 6-Chlorobenzo[a]pyrene (6-ClBaP)
- 1-Chloropyrene (1-ClPyr)
- 9-Chloroanthracene
Compared to these compounds, this compound is unique in its specific substitution pattern and its interaction with the aryl hydrocarbon receptor. While all chlorinated polycyclic aromatic hydrocarbons share similar environmental persistence and potential health risks, the specific effects and behavior of each compound can vary based on their molecular structure .
Properties
IUPAC Name |
6-chlorochrysene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLJLYFIFXBKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241962 | |
Record name | Chrysene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95791-46-1 | |
Record name | 6-Chlorochrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95791-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysene, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095791461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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